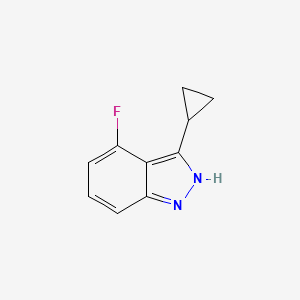

3-Cyclopropyl-4-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It is a powerful chromophore unit and can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The study found that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Molecular Structure Analysis

4-Fluoro-1H-indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .Physical and Chemical Properties Analysis

4-Fluoro-1H-indazole has a molecular weight of 136.13 g/mol . It appears as a yellow-green powder/crystals . Its melting point ranges from 130 °C to 134 °C .科学的研究の応用

Development of Fluorophores for Bioimaging

One study demonstrated the synthesis of a library of biheteroaryl fluorophores, including derivatives of 3-Cyclopropyl-4-fluoro-1H-indazole, through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These fluorophores, named Indazo-Fluors, showed tunable emissions and high quantum yields, making them suitable for bioimaging applications. Specifically, a derivative was developed as a near-infrared (NIR) fluorophore for mitochondria imaging, exhibiting superior photostability and low cytotoxicity (Cheng et al., 2016).

Medicinal Chemistry and Drug Discovery

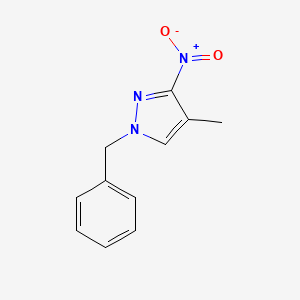

The role of 1,2,3-triazoles, a class of compounds related to this compound, in medicinal chemistry was reviewed, highlighting their pharmacophoric qualities and applications in drug design. These compounds are noted for their metabolic stability and potential to contribute positively to the pharmacokinetic profiles of new bioactive molecules (Massarotti et al., 2014).

Click Chemistry Applications

The impact of click chemistry, particularly the copper-(I)-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, on drug discovery was discussed. This methodology is highly valued for its dependability and specificity, with 1,2,3-triazoles, including those related to this compound, facilitating strong biological target associations (Kolb et al., 2003).

Anticancer Activity

Another study focused on an indazole derivative, structurally related to this compound, demonstrating significant inhibition of cancer cell proliferation, underlining the potential of such compounds in the development of new anticancer drugs (Lu et al., 2020).

Metabolism and Interaction Studies

Research into the metabolism and interaction of prasugrel metabolites, which include structural elements similar to this compound, revealed insights into the enzymatic processes involved in their activation and the potential implications for drug development (Rehmel et al., 2006).

Safety and Hazards

将来の方向性

Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a study . The study includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These could be potential future directions for the synthesis of indazoles.

作用機序

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of the cell cycle .

生化学分析

Biochemical Properties

Indazole-containing compounds are known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the indazole derivative.

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives are known to interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Indazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

3-cyclopropyl-4-fluoro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFYICVBVCWDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=NN2)C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)

![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)